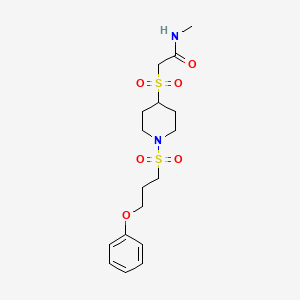
N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Fluorescence-Tagged Histamine H3 Receptor Ligands
Different derivatives of (3‐phenoxypropyl)piperidine have been conjugated with fluorescent moieties, producing novel histamine H3 receptor ligands. These compounds, synthesized from piperidine, have shown good to excellent affinities for the histamine H3 receptor, with Ki values ranging from 13.4 to 0.048 nM. Selected compounds demonstrated antagonist potencies in vivo, highlighting their potential as tools for studying the histamine H3 receptor binding site (Amon et al., 2007).
Antibacterial Activity of Acetamide Derivatives
A series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. These compounds exhibited moderate inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli, with one compound displaying the most potent growth-inhibitory effects (Iqbal et al., 2017).
Enzyme Inhibitory Activities
N-Substituted acetamides were synthesized and assessed for their inhibitory potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. One compound showed significant activity, suggesting a potential therapeutic application in conditions requiring enzyme inhibition (Virk et al., 2018).
Gastroprotective Activity
A series of N-(phenoxypropyl)acetamide derivatives with a thioether moiety were synthesized and evaluated for their gastroprotective activity. These compounds showed potent gastroprotective activity upon oral administration in rat models, indicating their potential as novel anti-ulcer drugs with gastric anti-secretory and gastroprotective activities (Sekine et al., 1998).
NOP Receptor Agonists with Analgesic and Sedative Properties
A series of 3-phenoxypropyl piperidine benzimidazol-2-one analogues were identified as NOP receptor agonists, demonstrating over 100-fold selectivity over the MOP receptor. The N-methyl acetamide derivative was particularly noted for its antinociceptive and sedative effects in rodent models, showcasing its potential in pain management (Palin et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S2/c1-18-17(20)14-26(21,22)16-8-10-19(11-9-16)27(23,24)13-5-12-25-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMORRWXPYJLTFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
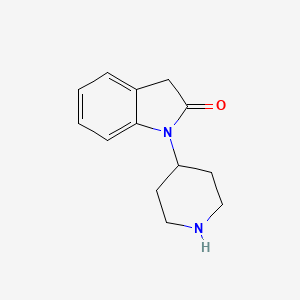
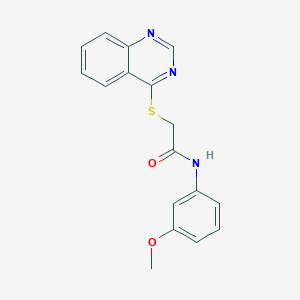
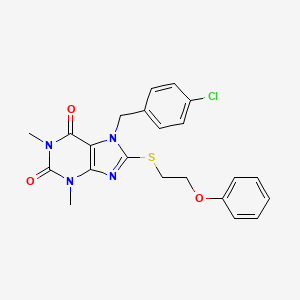

![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)
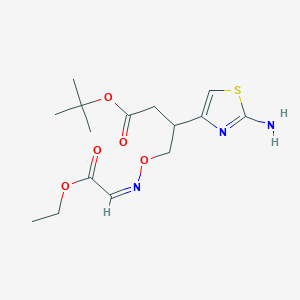
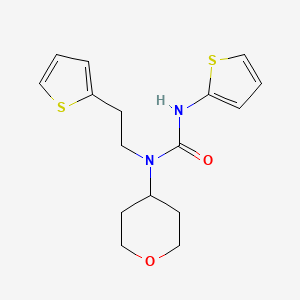
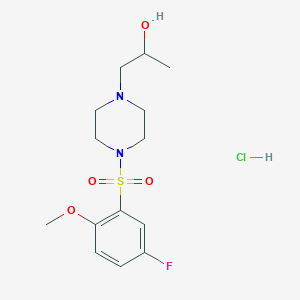
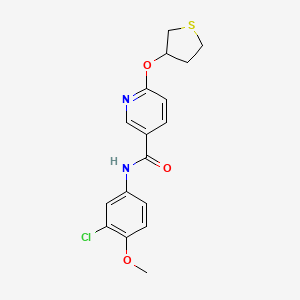
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2415929.png)
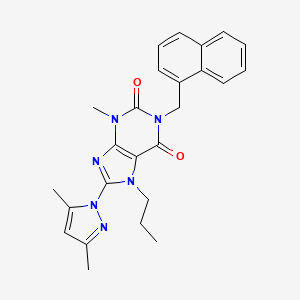
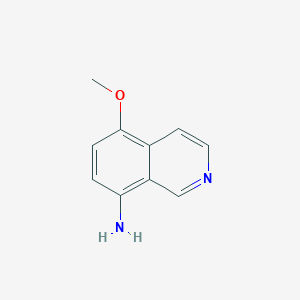
![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)